![molecular formula C15H13FN2O2 B2457408 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione CAS No. 2380071-61-2](/img/structure/B2457408.png)
1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
Similar compounds like flumioxazin are known to target the enzyme protoporphyrinogen oxidase .
Mode of Action
In the presence of oxygen and light, compounds like Flumioxazin inhibit protoporphyrinogen oxidase, leading to the accumulation of porphyrins . This interaction with its targets results in changes at the cellular level, which will be discussed in the next section.
Biochemical Pathways
The accumulated porphyrins have a photosensitizing action that enhances the peroxidation of membrane lipids . This leads to irreversible damage to the membrane function and structure, affecting the normal biochemical pathways within the cell .
Pharmacokinetics
It’s worth noting that similar compounds like flumioxazin are non-systemic but are readily absorbed by the foliage of susceptible plants .
Result of Action
The result of the compound’s action is the disruption of normal cellular function due to the damage to the cell membrane. This damage is caused by the enhanced peroxidation of membrane lipids, which is a result of the photosensitizing action of the accumulated porphyrins .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the complexity of its synthesis method, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are various future directions for the study of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient and accessible synthesis methods for this compound.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method is complex, but its potential benefits warrant further investigation. Future research could focus on exploring its mechanism of action, identifying potential targets for drug development, and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione is a multi-step process. The first step involves the synthesis of 6-fluoro-3-prop-2-enylquinazoline-2,4-dione by reacting 6-fluoro-3-nitroquinazoline-2,4-dione with propargyl alcohol in the presence of a base. The second step involves the reaction of 6-fluoro-3-prop-2-enylquinazoline-2,4-dione with 1-bromo-2-butene in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-But-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-but-2-ynyl-6-fluoro-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-3-5-9-17-13-7-6-11(16)10-12(13)14(19)18(8-4-2)15(17)20/h4,6-7,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBVAPOLNSPQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(C=C(C=C2)F)C(=O)N(C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.